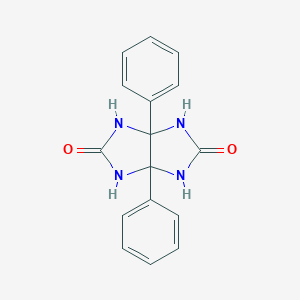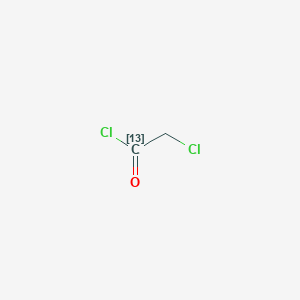
Chlorure de chloroacétyle-1-13C
Vue d'ensemble
Description
Chloroacetyl chloride-1-13C is an organochlorine compound that is used in a variety of scientific and research applications. It is a colorless liquid with a pungent odor that is soluble in many organic solvents. Chloroacetyl chloride-1-13C is a stable compound that has a low boiling point and is non-flammable. This compound is used as an intermediate in organic synthesis and is also used in the synthesis of various drugs, agrochemicals, and other organic compounds. It is also used in the production of pharmaceuticals, pesticides, and other chemicals.
Applications De Recherche Scientifique
Synthèse organique
Chlorure de chloroacétyle-1-13C: est un réactif essentiel en synthèse organique. Il est utilisé pour introduire des groupes chlorure d'acyle dans les molécules organiques, qui peuvent ensuite réagir pour former divers produits acylés tels que des amides, des esters et d'autres dérivés . Ces groupes fonctionnels sont essentiels pour des transformations chimiques supplémentaires, notamment les réactions de substitution nucléophile et de condensation. Le marquage isotopique du composé avec du carbone-13 le rend particulièrement précieux pour suivre l'incorporation du groupe acyle dans les molécules synthétisées.
Recherche pharmaceutique
Dans la recherche pharmaceutique, This compound joue un rôle crucial dans la synthèse de nouveaux médicaments antitumoraux . Les chercheurs utilisent ce composé pour créer de nouveaux dérivés de médicaments existants, améliorant leur efficacité ou réduisant les effets secondaires. Le marquage au carbone-13 permet un suivi et une analyse détaillés du métabolisme et de la distribution des médicaments dans les systèmes biologiques, fournissant des informations sur la pharmacocinétique et la pharmacodynamique.
Production agrochimique
Le composé est largement utilisé dans la production d'herbicides, en particulier dans la famille des chloroacétanilides . Ces herbicides, dont le métolachlore et l'acétochlore, sont essentiels pour lutter contre les mauvaises herbes en milieu agricole. Le marquage au carbone-13 dans This compound permet l'étude du comportement des herbicides dans l'environnement, telles que les voies de dégradation et les processus d'adsorption du sol.
Science des matériaux
En science des matériaux, This compound est utilisé pour modifier les propriétés de surface des matériaux . Il peut être utilisé pour acyler des polymères, modifiant ainsi leur interaction avec d'autres substances. Ceci est particulièrement utile pour créer des revêtements spécialisés ou améliorer la compatibilité des matériaux dans les composites.
Études environnementales
Les études environnementales bénéficient de l'utilisation de This compound pour suivre les voies des polluants organiques . Le marquage au carbone-13 permet aux scientifiques de suivre le devenir environnemental des polluants, en comprenant leur distribution, leur transformation et leur impact ultime sur les écosystèmes.
Safety and Hazards
Chloroacetyl chloride-1-13C is toxic, burns skin, and is severely irritating to the eyes and respiratory tract . It may cause coughing, wheezing, laryngitis, shortness of breath, headache, nausea, and vomiting . Ingestion may cause damage to the mouth, throat, and esophagus . It may cause skin burns or irritation depending on the severity of the exposure .
Mécanisme D'action
Target of Action
Chloroacetyl chloride-1-13C is a chlorinated acyl chloride . It is a bifunctional compound, making it a useful building block chemical Like other acyl chlorides, it can easily form esters and amides , suggesting that it may interact with a variety of biological molecules.
Mode of Action
The mode of action of Chloroacetyl chloride-1-13C involves its interaction with its targets to form esters and amides . This interaction results in changes to the target molecules, potentially altering their function. The exact nature of these changes would depend on the specific target molecule.
Biochemical Pathways
Given its ability to form esters and amides , it could potentially affect a wide range of biochemical pathways involving these types of molecules.
Analyse Biochimique
Biochemical Properties
Chloroacetyl chloride-1-13C is bifunctional—the acyl chloride easily forms esters and amides, while the other end of the molecule is able to form other linkages, e.g. with amines . The use of Chloroacetyl chloride-1-13C in the synthesis of lidocaine is illustrative .
Cellular Effects
Like other acyl chlorides, reaction with other protic compounds such as amines, alcohols, and water generates hydrochloric acid .
Molecular Mechanism
The molecular mechanism of Chloroacetyl chloride-1-13C involves its ability to form esters and amides due to the presence of the acyl chloride group . This allows it to interact with various biomolecules.
Propriétés
IUPAC Name |
2-chloroacetyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H2Cl2O/c3-1-2(4)5/h1H2/i2+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGCXGMAHQTYDJK-VQEHIDDOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(=O)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([13C](=O)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H2Cl2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70479981 | |
| Record name | Chloroacetyl chloride-1-13C | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70479981 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
113.93 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
159301-42-5 | |
| Record name | Chloroacetyl chloride-1-13C | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70479981 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 159301-42-5 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



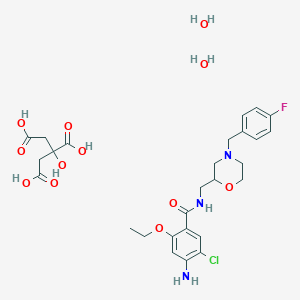


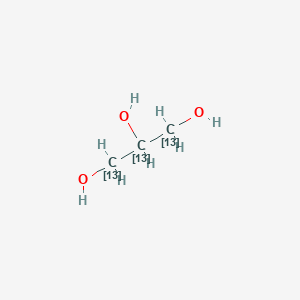


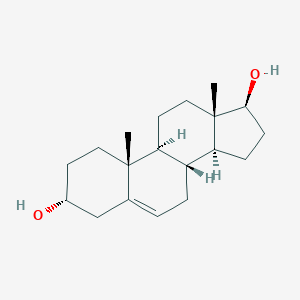

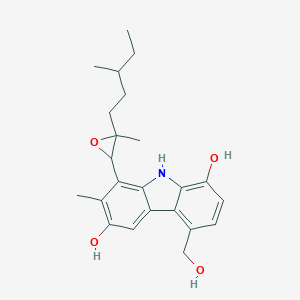

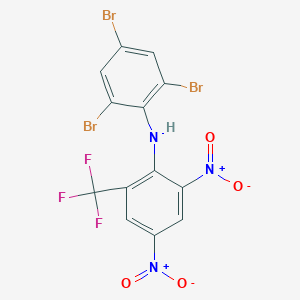
![4,7-Methano-4H-1,3-dioxolo[4,5-d][1,2]oxazine,tetrahydro-2,2,6-trimethyl-,[3aR-(3a-alpha-,4-bta-,7-b](/img/structure/B120675.png)
